N-Methylphenethylamine hydrochloride

Catalog No.
S581368
CAS No.
4104-43-2
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylphenethylamine hydrochloride

CAS Number

4104-43-2

Product Name

N-Methylphenethylamine hydrochloride

IUPAC Name

N-methyl-2-phenylethanamine;hydrochloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H

InChI Key

WIBADEXUNPVVIP-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1.Cl

Synonyms

N-methyl-2-phenylethanamine, N-methyl-beta-phenethylamine, N-methylphenethylamine, N-methylphenethylamine hydrochloride, N-methylphenethylamine sodium, N-methylphenethylamine, conjugate acid, N-methylphenylethylamine

Canonical SMILES

CNCCC1=CC=CC=C1.Cl

N-Methylphenethylamine hydrochloride, also known as N-methylphenethylamine (NMPEA) or N-methyl-β-phenylethylamine, is a chemical compound that falls under the category of phenethylamines. While it is naturally present in trace amounts in the human body as an endogenous neuromodulator, it also exists as a toxin found in certain plants like Acacia berlandieri [].

Research Applications

N-Methylphenethylamine hydrochloride finds application in various scientific research fields, primarily due to its interaction with certain neurotransmitter systems:

  • Neuroscience

    Researchers use NMPEA to study its effects on various neurotransmitter systems, particularly dopamine and norepinephrine. Studies have explored its potential role in regulating mood, attention, and reward processing [, ].

  • Drug Discovery

    NMPEA serves as a valuable tool in drug discovery efforts aimed at developing medications for conditions like Parkinson's disease, depression, and ADHD. By understanding how NMPEA interacts with the nervous system, researchers can design drugs that target specific pathways to achieve therapeutic effects [, ].

  • Toxicology

    Research also investigates the potential toxic effects of NMPEA, particularly when consumed through contaminated food sources like Acacia seeds. Studies aim to understand the mechanisms of its toxicity and develop strategies for mitigating potential health risks [].

N-Methylphenethylamine hydrochloride is a chemical compound that falls under the category of phenethylamines. It is a naturally occurring trace amine neuromodulator derived from phenethylamine, which is widely distributed in various plant species and human tissues. The compound has the molecular formula C9H13NHClC_9H_{13}N\cdot HCl and a molecular weight of approximately 171.7 g/mol. In its hydrochloride form, it appears as a crystalline solid and is highly soluble in water and ethanol .

Research suggests N-MPEA-HCl interacts with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor in the central nervous system [, ]. The exact mechanism of action within TAAR1 is still being investigated [].

  • Biosynthesis: It is synthesized in the human body by the enzyme phenylethanolamine N-methyltransferase, which methylates phenethylamine. This process significantly enhances the effects of phenethylamine .
  • Degradation: The compound is metabolized primarily by monoamine oxidases, particularly MAO-B, resulting in its breakdown into less active metabolites such as phenylacetaldehyde and phenylacetic acid .
  • Formation of Salts: N-Methylphenethylamine can form various salts, with the hydrochloride being one of the most common due to its stability and solubility properties .

N-Methylphenethylamine hydrochloride exhibits notable biological activities:

  • Neuromodulation: It acts as a neuromodulator and is involved in neurotransmission processes, influencing mood and behavior .
  • Agonistic Activity: The compound serves as an agonist for human trace amine-associated receptor 1 (hTAAR1), similar to other compounds in its class like amphetamine and phenethylamine .
  • Pressor Effects: It has been shown to possess pressor activity, albeit at a lower potency compared to epinephrine, indicating its potential role in cardiovascular responses .

Several methods have been developed for synthesizing N-Methylphenethylamine hydrochloride:

  • Direct Methylation:
    • Phenethylamine can be reacted with methyl iodide or dimethyl sulfate to achieve N-methylation, followed by hydrolysis to yield the hydrochloride salt .
  • Sulfonamide Method:
    • An early synthesis involves converting phenethylamine to its p-toluenesulfonamide, followed by N-methylation and hydrolysis of the sulfonamide .
  • Trifluoroacetamide Route:
    • A more recent method uses trifluoroacetamide as an intermediate for N-methylation before hydrolyzing to obtain the desired product .
  • Natural Extraction:
    • N-Methylphenethylamine can also be extracted from plant sources where it occurs naturally, such as certain species of Acacia .

N-Methylphenethylamine hydrochloride has various applications:

  • Pharmaceuticals: It may be utilized in developing medications targeting mood disorders or enhancing cognitive function due to its neuromodulatory properties .
  • Research: The compound serves as a tool for studying trace amine systems and their effects on neurotransmission and behavior .
  • Dietary Supplements: Due to its stimulant properties, it finds use in some dietary supplements aimed at enhancing energy and focus .

Research on interaction studies involving N-Methylphenethylamine hydrochloride indicates:

  • Monoamine Oxidase Interaction: It is metabolized by both MAO-A and MAO-B, with varying affinities that influence its pharmacokinetics and pharmacodynamics .
  • Trace Amine Receptor Activity: Its interaction with hTAAR1 suggests potential implications for modulating neurotransmitter release and influencing mood states .

Several compounds share structural similarities with N-Methylphenethylamine hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
PhenethylamineParent compoundPrecursor to N-Methylphenethylamine; weaker effects
AmphetamineIsomerStronger stimulant effects; used therapeutically
N-MethyltyramineStructural analogShares similar metabolic pathways but different activity
4-Hydroxy-N-methylphenethylamineHydroxylated variantDifferent pharmacological profile; less potent

N-Methylphenethylamine hydrochloride is unique due to its specific neuromodulatory effects and its distinct metabolic pathways compared to these similar compounds.

Enzymatic Pathways Involving Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme primarily found in the adrenal medulla that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various substrates, including phenethylamine to form N-methylphenethylamine [5] [8]. The enzyme consists of 4 exons and is a 30 kDa protein found on chromosome 17 in humans [5]. PNMT shares many structural properties with other methyltransferases, particularly with glycine-N-methyl transferase (GNMT), though it is evolutionarily more recent than catechol-O-methyl transferase (COMT) [5].

The reaction mechanism of PNMT follows an SN2 pathway, where the methyl transfer is the rate-limiting step [8]. For the reaction to proceed, the amine substrate must be deprotonated, which occurs when the substrate binds in its neutral form [8]. The enzyme's active site contains a critical glutamate residue (Glu185) that acts as a catalytic base to deprotonate the amine group of the substrate [16] [23]. This deprotonated amine then acts as a nucleophile, attacking the methyl group of SAM [8].

SubstrateProductKm Value (μM)Catalytic EfficiencyReaction Type
PhenethylamineN-Methylphenethylamine58.8ModerateN-methylation
NorepinephrineEpinephrine9.2HighN-methylation
TyramineN-Methyltyramine42.5ModerateN-methylation
TryptamineN-Methyltryptamine67.3LowN-methylation
OctopamineN-Methyloctopamine31.4ModerateN-methylation

Table 1: Enzymatic Pathways Involving Phenylethanolamine N-Methyltransferase (PNMT) [10] [16]

The substrate specificity of PNMT is determined by several factors, including the presence of "anchor" interactions between the substrate and the enzyme [23]. For phenethylamine and similar substrates, these interactions involve the formation of hydrogen bonds between the substrate and specific amino acid residues in the enzyme's active site, particularly Asp267 and Glu219 [16] [23]. These interactions position the substrate correctly for methylation to occur at the amine group [23].

Studies have shown that PNMT can methylate a variety of substrates, but with different efficiencies [10]. As shown in Table 1, norepinephrine is the most efficient substrate with a Km value of 9.2 μM, while phenethylamine has a moderate efficiency with a Km value of 58.8 μM [10] [16]. The enzyme's ability to methylate different substrates depends on the conformational requirements of the substrate [10]. For instance, in cyclic 2-aminotetralol systems, only the cis-phenylethanolamine derivative demonstrates activity as a PNMT substrate, while the corresponding trans isomer acts as an inhibitor rather than a substrate [10].

Distribution in Plant Species (e.g., Acacia berlandieri, A. rigidula)

N-Methylphenethylamine occurs naturally in various plant species, with particularly high concentrations found in certain Acacia species [2] [7]. The compound was first isolated as a natural product from germinating barley roots by Kirkwood and Marion in 1950, who found that 600 g of barley, after germination and 10-day growth, yielded 168 mg of N-methylphenethylamine [12].

Plant SpeciesN-Methylphenethylamine Content (ppm)Plant PartReference
Acacia berlandieri190-750LeavesPemberton et al., 1993
Acacia rigidula2300-5300LeavesClement et al., 1997
Barley (germinating roots)280RootsKirkwood and Marion, 1950
Citrus aurantium (bitter orange)5-20FruitPellati et al., 2002
Malt (kilned)27WholePoocharoen, 1983

Table 2: Distribution of N-Methylphenethylamine in Plant Species [6] [7] [12]

Acacia rigidula (also known as Vachellia rigidula or blackbrush acacia) contains remarkably high levels of N-methylphenethylamine, ranging from approximately 2300 to 5300 ppm in its leaves [7] [12]. This is significantly higher than the concentrations found in Acacia berlandieri, which contains between 190 and 750 ppm of N-methylphenethylamine in its leaves [6] [12]. These high concentrations in Acacia species have led to extensive research on the alkaloid content of these plants [7] [24].

Studies on the seasonal variations in alkaloid content of Acacia berlandieri have shown fluctuations in the total amine content throughout the year [24]. Camp and Moore (1960) reported that the total amine content varied from 0.28% to 0.66% by dry weight, with the highest concentrations observed in May [24]. This suggests that the biosynthesis of N-methylphenethylamine and other alkaloids in these plants may be influenced by seasonal factors [24].

The biosynthesis of N-methylphenethylamine in plants involves different enzymatic pathways compared to mammals [12] [13]. In plants, the enzyme tyramine N-methyltransferase catalyzes the N-methylation of tyramine to form N-methyltyramine, a process similar to the formation of N-methylphenethylamine from phenethylamine [12]. The presence of these enzymatic pathways in various plant species explains the wide distribution of N-methylphenethylamine in the plant kingdom [13].

Trace Amine Neuromodulation in Mammalian Systems

N-Methylphenethylamine belongs to a class of compounds known as trace amines, which are present in trace concentrations in the mammalian central nervous system and peripheral tissues [11] [15]. These compounds are structurally related to classical monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and they play significant roles in modulating the activity of these neurotransmitter systems [11] [19].

Trace AmineReceptor TargetNeuromodulatory EffectConcentration in Human CNSPhysiological Role
N-MethylphenethylamineTAAR1Dopamine/norepinephrine modulationTrace (<1 ng/g)Neuromodulation
PhenethylamineTAAR1/TAAR4Dopamine release/reuptake inhibition0.5-5 ng/gNeuromodulation
TyramineTAAR1/TAAR4Norepinephrine release0.2-1.5 ng/gNeuromodulation
OctopamineTAAR1Norepinephrine modulation0.1-0.5 ng/gNeuromodulation
TryptamineTAAR1/5-HT receptorsSerotonin modulation0.1-0.3 ng/gNeuromodulation

Table 3: Trace Amine Neuromodulation in Mammalian Systems [11] [15] [19]

The discovery of a family of G-protein-coupled receptors called trace amine-associated receptors (TAARs) in 2001 has significantly advanced our understanding of the physiological roles of trace amines, including N-methylphenethylamine [15] [26]. The trace amine-associated receptor 1 (TAAR1) is particularly important, as it is activated by various trace amines, including N-methylphenethylamine [15] [26].

TAAR1 is primarily expressed in several peripheral organs and cells, as well as in the intracellular milieu within the presynaptic plasma membrane of monoamine neurons in the central nervous system [26]. When activated by trace amines like N-methylphenethylamine, TAAR1 modulates the activity of dopamine, norepinephrine, and serotonin neurons, affecting neurotransmission in these systems [26]. This modulation occurs through various mechanisms, including alterations in neurotransmitter release, reuptake, and receptor sensitivity [19] [25].

Studies have shown that trace amines, including N-methylphenethylamine, function as endogenous neuromodulators that alter neuronal sensitivity to monoamine neurotransmitters without directly changing neuronal excitability in the absence of neurotransmitters [19]. This neuromodulatory role is particularly important in maintaining the balance of monoaminergic tone in the brain [19] [25].

In the mammalian nervous system, N-methylphenethylamine is present at very low concentrations (less than 1 ng/g of tissue) [15] [19]. Despite these trace concentrations, it exerts significant effects on neurotransmission through its interactions with TAAR1 and possibly other receptors [15] [26]. The compound is metabolized primarily by monoamine oxidase B (MAO-B) and to a lesser extent by MAO-A, resulting in a relatively short half-life in the body [13].

The biosynthesis of N-methylphenethylamine in mammals involves the N-methylation of phenethylamine by PNMT, as discussed earlier [2] [27]. Phenethylamine itself is produced from the amino acid phenylalanine through decarboxylation by aromatic L-amino acid decarboxylase (AADC) [27]. Alternatively, N-methylphenethylamine can be obtained directly from dietary sources, particularly from plants that contain high concentrations of this compound [12] [13].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

171.0814771 g/mol

Monoisotopic Mass

171.0814771 g/mol

Heavy Atom Count

11

UNII

K5T46442PR

Related CAS

589-08-2 (Parent)

Other CAS

4104-43-2

Dates

Modify: 2023-08-15

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